

An In-Depth Technical Guide to the Physical and Chemical Properties of Ibrutinib

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Compound of Interest

Compound Name: DB28

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib is a first-in-class, orally administered small molecule drug that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2][3]} Marketed under the brand name Imbruvica, it covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.^{[1][3][4]} This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the proliferation, survival, and trafficking of B-cells.^{[2][3][4]} Consequently, Ibrutinib has demonstrated significant therapeutic efficacy in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.^{[1][3]}

Physical and Chemical Properties

Ibrutinib is a white to off-white solid.^[5] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of Ibrutinib

Property	Value	Source
IUPAC Name	1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one	[6]
Molecular Formula	C ₂₅ H ₂₄ N ₆ O ₂	[6][7]
Molecular Weight	440.50 g/mol	[5][7]
CAS Number	936563-96-1	[6]
Synonyms	Imbruvica, PCI-32765	[7]

Table 2: Physicochemical Properties of Ibrutinib

Property	Value	Source
Appearance	White to off-white solid	[5]
Solubility	- Freely soluble in dimethyl sulfoxide (DMSO) (~30 mg/mL) - Soluble in methanol - Practically insoluble in water - Sparingly soluble in aqueous buffers	[5][7]
UV/Vis. (λ_{max})	260 nm	[7]
Storage Temperature	-20°C	[7]
Stability	≥ 4 years (at -20°C)	[7]

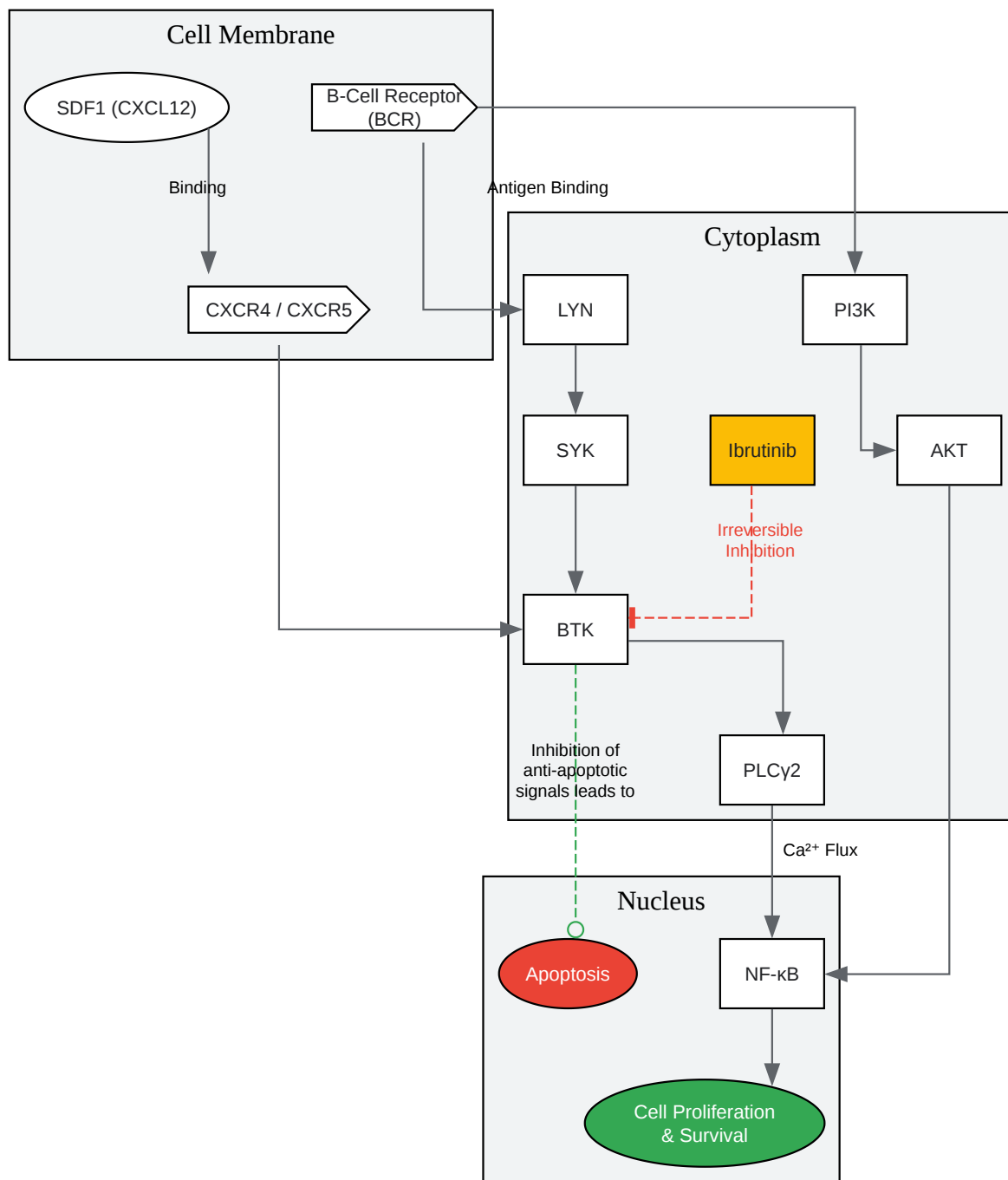
Mechanism of Action and Signaling Pathway

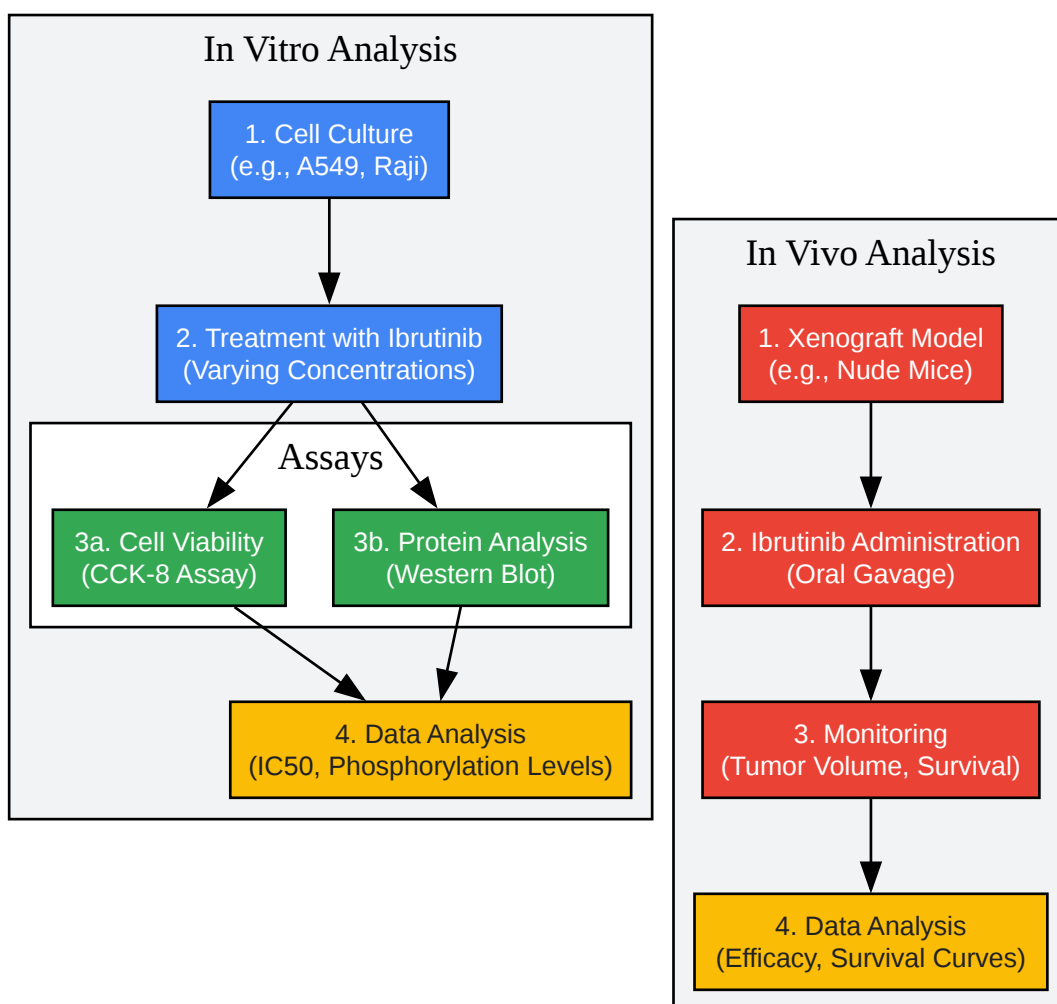
Ibrutinib's primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLC γ 2), which in turn triggers a cascade involving calcium mobilization and the activation of

transcription factors like NF- κ B and NFAT.[4][8] This signaling pathway is crucial for B-cell proliferation, differentiation, and survival.[2]

Ibrutinib, through its acrylamide group, forms a covalent bond with the cysteine 481 residue in the ATP-binding domain of BTK, leading to its irreversible inactivation.[2][4] This blockade of BTK activity effectively halts the downstream signaling cascade, thereby inhibiting B-cell proliferation and survival, and inducing apoptosis in malignant B-cells.[3][4]

Beyond the BCR pathway, Ibrutinib also impacts other signaling pathways involved in cell migration and adhesion. It has been shown to inhibit the chemokine receptors CXCR4 and CXCR5, which are involved in the homing of B-cells to protective microenvironments within lymphoid tissues.[2][4] By disrupting these pathways, Ibrutinib facilitates the egress of malignant B-cells from these niches into the peripheral blood.





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